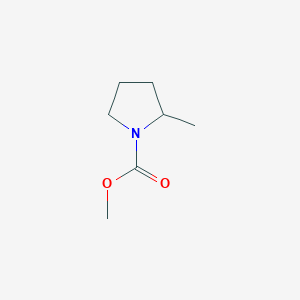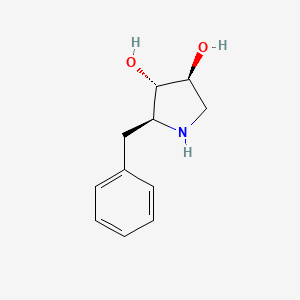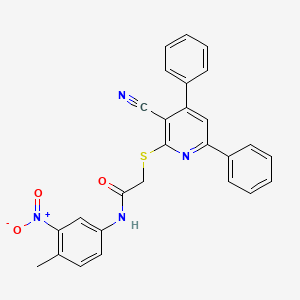
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of butoxy, chlorophenyl, and phenyl groups attached to the triazole ring
Méthodes De Préparation
The synthesis of 3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or chlorophenyl groups are replaced by other substituents using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding phenols and triazole derivatives.
Applications De Recherche Scientifique
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole can be compared with other similar triazole compounds, such as:
3-(4-Methoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
3-(4-Butoxyphenyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole:
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole: The substitution of a phenyl group with a methyl group can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H22ClN3O |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C24H22ClN3O/c1-2-3-17-29-22-15-11-19(12-16-22)24-27-26-23(18-9-13-20(25)14-10-18)28(24)21-7-5-4-6-8-21/h4-16H,2-3,17H2,1H3 |
Clé InChI |
FJJAZOQXRNMPHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)




![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
